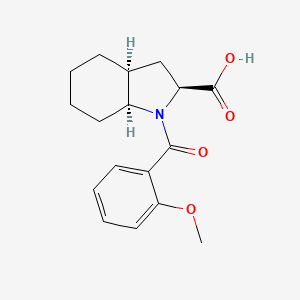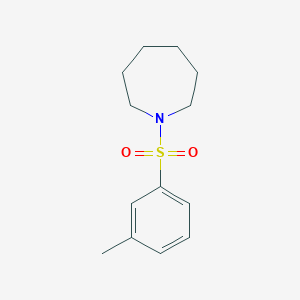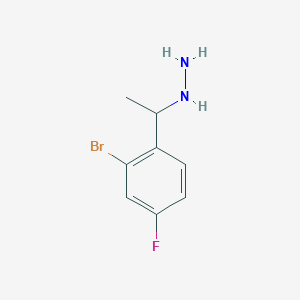
3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, general methods for synthesizing 1,3,4-thiadiazole derivatives involve reactions with carboxylic acid and thiosemicarbazide in the presence of catalysts such as polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole derivatives possess a wide range of biological activities. The biological activities of these derivatives are based on assumptions like the presence of =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Applications De Recherche Scientifique
Anticancer Activity
Compounds derived from thiadiazole, such as 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1,3,4]thiadiazolo-[2,3-c][1,2,4]triazin-7-yl)propanoic acid, have shown significant anticancer activities in vitro against different cancer cell lines. This highlights their potential as active cytotoxic agents and opens avenues for further research into their applicability in cancer treatment (Saad & Moustafa, 2011).
Synthesis Methodologies
Innovative synthesis methods have been developed for thiadiazole derivatives, showcasing their versatility in chemical synthesis. For instance, a novel 1,3,4-thiadiazol cyclic polyether compound bearing a hydroxyl functional group was synthesized using dimercapto-1,3,4-thiadiazole, highlighting the compound's potential in forming macrocyclic structures with biological significance (Zhong Yong-ke, 2011).
Biological and Chemical Studies
The luminescent complexes of metals with ligands based on thiadiazole derivatives, such as 3-(thiazol-2-yl carbamoyl) propanoic acid, have been studied for their antibacterial and antifungal potential. Although most complexes showed non-significant activities, their luminescent properties were appreciable, suggesting potential uses in sensing and imaging applications (Kanwal et al., 2020).
Solvent Effects and Molecular Aggregation
Studies on the solvent effects on molecular aggregation of thiadiazole derivatives have provided insights into how these compounds interact in different environments. This research is crucial for understanding the photophysical properties of thiadiazole-based compounds and their potential applications in materials science and biology (Matwijczuk et al., 2016).
Antimicrobial Activities
Thiadiazoles derivatives have also been recognized for their antimicrobial properties. For example, derivatives of 1,3,4-thiadiazole have been studied as antimicrobial agents in cooling fluids, highlighting their potential to combat bacterial growth in industrial applications (Khalid Zain Alabdeen, 2021).
Mécanisme D'action
Target of Action
The primary target of the compound 3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride, also known as EN300-7547792, is the free fatty acid receptor 1 (GPR40) . GPR40 is highly expressed in pancreatic Islets of Langerhans, especially in a hyperglycemic state .
Mode of Action
The activation of GPR40 by this compound leads to a cascade of events that culminate in increased levels of insulin . This mechanism of achieving the latter does not carry the danger of causing hypoglycemia (i.e., lowering of blood glucose concentration below physiologically acceptable levels) .
Biochemical Pathways
The activation of GPR40 by this compound affects the insulin secretion pathway . This results in the lowering of glucose levels, making it a therapeutically attractive alternative for the treatment of type 2 diabetes mellitus .
Pharmacokinetics
The compound this compound exhibits remarkable aqueous solubility and microsomal stability . These properties impact its bioavailability, making it a promising scaffold in the GPR40 agonist field .
Result of Action
The result of the action of this compound is the increased levels of insulin, which leads to the eventual lowering of glucose levels .
Propriétés
IUPAC Name |
3-(1,3,4-thiadiazol-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.ClH/c8-5(9)2-1-4-7-6-3-10-4;/h3H,1-2H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFHYTUEVZXAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2724991.png)

![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2724994.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide](/img/structure/B2724995.png)
![1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2724996.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2724997.png)
![butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2725002.png)
![7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725005.png)
![4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2725006.png)



![2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2725013.png)
![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)